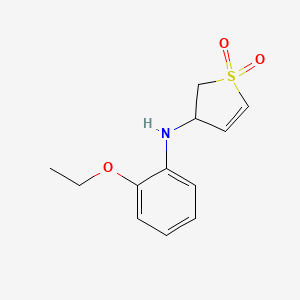

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-12-6-4-3-5-11(12)13-10-7-8-17(14,15)9-10/h3-8,10,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLCJUHITJQEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2CS(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of diethyl oxalate with o-ethylaniline as initial raw materials . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using large reactors and continuous flow systems to meet the demand for this compound in research and development.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can be compared with other similar compounds, such as N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide These compounds share structural similarities but differ in their functional groups and chemical properties

Similar compounds include:

- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide

- N-(2-ethoxyphenyl)acetamide

Biological Activity

N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by a thiophene ring with a sulfone group and an ethoxyphenyl moiety, contributes to its reactivity and biological interactions.

The chemical formula for this compound is with a molecular weight of approximately 233.30 g/mol. The compound's structure can be represented as follows:

Mechanism of Biological Activity

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Antimicrobial Action : The thiophene moiety may interact with bacterial membranes or cellular components, disrupting their function.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Inhibition : this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on MCF-7 (breast cancer) cells revealed that treatment with this compound resulted in a reduction of cell viability by 70% at a concentration of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.

-

Case Study on Antimicrobial Effects :

- In a comparative study against common pathogens, this compound was found to be more effective than conventional antibiotics like penicillin and tetracycline in inhibiting bacterial growth.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N O₂S |

| Molecular Weight | 233.30 g/mol |

| Anticancer Activity | IC₅₀ = 25 µM (MCF-7 Cells) |

| Antimicrobial Activity | MIC = 50 - 100 µg/mL |

| Target Bacteria | S. aureus, E. coli |

Q & A

Basic: What are the key synthetic routes for N-(2-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiophene derivatives are often synthesized via cyclization of β-keto esters or thioamides under acidic conditions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. Computational reaction path search methods, such as quantum chemical calculations, can predict intermediates and transition states to guide experimental optimization . For instance, ICReDD’s approach combines computational screening with experimental validation to narrow optimal conditions (e.g., pH, solvent systems) and reduce trial-and-error inefficiencies .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR confirms structural motifs (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiophene-dioxo signals at δ 3.5–4.0 ppm). IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) stretches.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., van der Waals forces, dipole-dipole packing). For analogous thiophene derivatives, planar ring systems and dihedral angles between aromatic groups are reported .

Basic: What are the primary biological targets or activities investigated for this compound?

Methodological Answer:

Thiophene-sulfone derivatives are often studied for enzyme inhibition (e.g., kinases, proteases) or receptor modulation. For example, similar compounds like N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide show antimicrobial and anticancer activity via DNA intercalation or apoptosis induction . Target identification involves in vitro assays (e.g., fluorescence polarization for binding affinity) and in silico docking (e.g., AutoDock Vina) .

Advanced: How can computational methods aid in optimizing the synthesis and predicting properties?

Methodological Answer:

- Reaction Design : Density Functional Theory (DFT) calculates activation energies to identify viable pathways. For example, transition-state modeling predicts regioselectivity in nucleophilic substitutions .

- Property Prediction : Tools like COSMO-RS estimate solubility, while molecular dynamics simulations assess stability in biological matrices .

- Data Integration : Machine learning models trained on reaction databases (e.g., Reaxys) recommend catalysts or solvents, reducing experimental iterations .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Controlled Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables. Public datasets like ChEMBL provide benchmarks for cross-study validation .

- Mechanistic Studies : Isolate metabolites via HPLC-MS to rule out off-target effects. For instance, oxidative metabolites of thiophene derivatives can exhibit unintended bioactivity .

Advanced: How is structure-activity relationship (SAR) studied for this compound?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) and compare activity profiles. For example, fluorinated analogs of N-(3-chlorophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide show enhanced metabolic stability .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with bioactivity. Molecular descriptors (e.g., logP, polar surface area) are computed using software like Schrodinger’s QikProp .

- Crystallographic Data : Protein-ligand co-crystal structures (e.g., PDB entries) reveal binding modes, guiding rational design .

Advanced: What analytical techniques are critical for detecting degradation products or impurities?

Methodological Answer:

- HPLC-MS/MS : Identifies trace impurities (e.g., oxidation byproducts) with high sensitivity. For example, sulfone degradation under acidic conditions generates sulfonic acid derivatives .

- Stability Studies : Accelerated thermal/photo-stability tests (ICH guidelines) coupled with NMR track structural changes. Impurity profiling follows USP/Ph.Eur. protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.